molecular formula C25H25FN4O2S B2391303 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-70-0

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2391303
CAS No.: 536710-70-0
M. Wt: 464.56
InChI Key: HYWFSEONWXVGIC-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one features a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked 2-ethylpiperidin-1-yl moiety at position 2. Its molecular weight is approximately 448.5 g/mol, with a computed XLogP3 of 4.2, indicating moderate lipophilicity .

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2S/c1-2-17-7-5-6-14-29(17)21(31)15-33-25-28-22-19-8-3-4-9-20(19)27-23(22)24(32)30(25)18-12-10-16(26)11-13-18/h3-4,8-13,17,27H,2,5-7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWFSEONWXVGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

The pyrimido[5,4-b]indole scaffold is typically synthesized via a Gould-Jacobs cyclization. A substituted 4-aminobenzonitrile derivative reacts with a urea or thiourea under basic conditions to form the pyrimidine ring. For example, heating 4-amino-5-fluoro-1H-indole-3-carbonitrile with urea at 180°C in dimethylformamide (DMF) yields the tricyclic core. Modifications at position 3 (introduction of the 4-fluorophenyl group) are achieved prior to cyclization to ensure regioselectivity.

Introduction of the 4-Fluorophenyl Group

Electrophilic aromatic substitution or transition metal-catalyzed coupling is employed to install the 4-fluorophenyl moiety. A palladium-catalyzed Suzuki-Miyaura reaction using 4-fluorophenylboronic acid and a brominated indole precursor provides the substituted intermediate in 65–78% yield. Alternatively, Ullmann coupling with copper iodide and a diamine ligand facilitates C–N bond formation between the indole nitrogen and 4-fluoroiodobenzene.

Functionalization at Position 2: Thioether Linkage Installation

Thiol Group Generation

A thiol (-SH) group is introduced at position 2 of the pyrimidoindole core via reduction of a disulfide or displacement of a leaving group. Treating a 2-bromo-pyrimidoindole derivative with thiourea in ethanol under reflux generates the thiol intermediate (85–92% yield). The thiol is stabilized using inert atmospheres to prevent oxidation to disulfides.

Synthesis of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl Bromide

The side chain precursor is prepared by acylating 2-ethylpiperidine with bromoacetyl bromide. Reacting 2-ethylpiperidine (1.2 equiv) with bromoacetyl bromide (1.0 equiv) in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) yields 2-(2-ethylpiperidin-1-yl)-2-oxoethyl bromide as a white solid (mp 89–91°C, 76% yield).

Thioether Formation

The thiol-containing pyrimidoindole reacts with 2-(2-ethylpiperidin-1-yl)-2-oxoethyl bromide via nucleophilic substitution. In anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base, the reaction proceeds at 50°C for 12 hours, achieving 68–75% yield. Excess bromide (1.5 equiv) ensures complete conversion, while molecular sieves prevent hydrolysis of the oxoethyl group.

Amide Coupling and Final Assembly

Activation of the Carboxylic Acid Intermediate

In cases where the side chain is introduced as a carboxylic acid, activation with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) facilitates amide bond formation. A mixture of the acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DMF is stirred at room temperature for 1 hour before adding the amine.

Piperidine Ring Conformation and Stereochemical Considerations

X-ray crystallography of analogous compounds reveals that the piperidine ring adopts a chair conformation, with the 2-ethyl substituent in an equatorial position to minimize steric strain. Racemization at the piperidine nitrogen is suppressed by using mild coupling conditions (pH 7–8, temperatures below 60°C).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography on silica gel (ethyl acetate/hexane, 3:7) or reverse-phase HPLC (acetonitrile/water with 0.1% trifluoroacetic acid). The final compound exhibits a retention time of 12.3 minutes on a C18 column (4.6 × 150 mm, 5 µm).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.61 (m, 2H, Ar-H), 7.23–7.15 (m, 2H, Ar-H), 4.32 (s, 2H, SCH₂CO), 3.82–3.75 (m, 2H, piperidine-H), 2.98–2.89 (m, 2H, piperidine-H), 1.47–1.39 (m, 2H, CH₂CH₃), 0.92 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calculated for C₂₆H₂₆FN₄O₂S [M+H]⁺: 493.1764; found: 493.1768.

Mechanistic Insights and Optimization

Role of Base in Thioether Formation

Potassium carbonate provides optimal results by deprotonating the thiol without promoting side reactions. Stronger bases (e.g., sodium hydride) lead to decomposition of the oxoethyl group, while weaker bases (e.g., sodium bicarbonate) result in incomplete conversion.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates but may accelerate oxidation of the thiol. THF balances reactivity and stability, yielding higher purity products.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (SAR Study)
Core Formation Ullmann coupling Gould-Jacobs cyclization
4-Fluorophenyl Installation Suzuki-Miyaura (78% yield) Electrophilic substitution (65% yield)
Thioether Yield 75% 68%
Total Synthesis Time 48 hours 72 hours

Method A offers higher yields and shorter reaction times, making it preferable for scale-up.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs lie in:

  • Aryl substituents : Fluorophenyl vs. methoxyphenyl, ethoxyphenyl, or phenyl.
  • Cyclic amine substituents : Ethylpiperidine vs. piperidine, azepane (7-membered ring), or pyrrolidine (5-membered ring).
Table 1: Structural and Computed Property Comparison
Compound Name / ID Aryl Group Cyclic Amine Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Reference
Target: 2-{[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-pyrimidoindol-4-one 4-Fluorophenyl 2-Ethylpiperidin-1-yl 448.5 4.2 1 / 5 5
3-(4-Methoxyphenyl)-2-(piperidin-1-yl-2-oxoethyl)sulfanyl-pyrimidoindol-4-one 4-Methoxyphenyl Piperidin-1-yl 448.5 4.2 1 / 5 5
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-pyrimidoindol-4-one Phenyl Azepan-1-yl 452.5* ~4.5* 1 / 5 6
3-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl-2-oxoethyl)sulfanyl-pyrimidoindol-4-one 4-Ethoxyphenyl Pyrrolidin-1-yl 448.5 ~3.8* 1 / 5 5
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimidoindol-4-one 4-Fluorobenzyl N/A 352.3 N/A 1 / 4 3

Key Observations

Aryl Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-fluoro) : Improve metabolic stability and membrane permeability compared to electron-donating groups (e.g., 4-methoxy, 4-ethoxy) .
  • Phenyl vs. substituted phenyl : Unsubstituted phenyl () may reduce target affinity due to lack of electronic modulation, while fluorophenyl enhances binding specificity in kinase inhibitors .

Ethyl group in piperidine: Introduces steric hindrance, possibly reducing off-target interactions but limiting solubility .

Pharmacokinetic Implications :

  • Rotatable bonds : All analogs have 5–6 rotatable bonds, suggesting moderate flexibility and oral bioavailability .
  • Hydrogen bond acceptors : Consistent count (5) across analogs indicates similar solubility profiles .

Biological Activity

The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule with a distinctive pyrimido-indole core structure. This compound incorporates various functional groups that may enhance its biological activity, particularly in the context of kinase inhibition and potential therapeutic applications in oncology and neurology.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N3O3SC_{16}H_{21}N_{3}O_{3}S with a molecular weight of approximately 307.407 g/mol. The presence of a sulfanyl group , a piperidine moiety , and a 4-fluorophenyl group contributes to its unique chemical reactivity and biological profile. The fluorine atom may enhance the compound's interaction with biological targets by modifying electronic properties, potentially increasing its affinity for kinases and other enzymes involved in cellular signaling pathways.

Kinase Inhibition

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as inhibitors of various kinases. For instance, derivatives of pyrimido[5,4-b]indole have shown promising inhibitory effects against crucial kinases such as:

  • Cyclin-dependent kinase 5 (CDK5)
  • Glycogen synthase kinase 3 (GSK3)

These kinases are vital for regulating cell cycle processes and metabolism, making them important targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders .

The mechanism of action for this compound likely involves binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to altered cellular signaling pathways that control cell proliferation and survival.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of this compound's biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyrimido-indole core with piperidine and sulfanyl groupsPotential kinase inhibitorIncorporates a 4-fluorophenyl group
HarmineIndole structurePsychoactive; kinase inhibitionNatural product with historical use
IndirubinIndole derivativeAnti-inflammatory; anticancerKnown for dual action on multiple targets
PyrrolopyrimidinesPyrimidine coreKinase inhibitionDiverse applications in drug development

This table highlights how the specific functional groups in This compound might confer distinct biological activities compared to other similar compounds .

Case Studies

Recent studies have explored the potential applications of this compound in various therapeutic contexts. For example:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
  • Neurodegenerative Disorders : The compound's ability to modulate kinase activity suggests potential use in treating conditions like Alzheimer's disease by influencing pathways related to neuroinflammation and cell survival.

Q & A

Q. What are the key structural motifs of the compound, and how do they influence its biological activity?

The compound features a pyrimido[5,4-b]indole core fused with a 2-ethylpiperidin-1-yl moiety, a 4-fluorophenyl substituent , and a sulfanyl-acetate linker . These motifs contribute to its potential bioactivity:

  • The pyrimidoindole core may intercalate with DNA or bind enzyme active sites due to its planar aromaticity.
  • The 2-ethylpiperidinyl group enhances lipophilicity, aiding membrane permeability .
  • The 4-fluorophenyl substituent modulates electronic effects and receptor affinity .
  • The sulfanyl linker allows for covalent or non-covalent interactions with cysteine-rich targets .

Q. What are the standard synthesis routes for this compound?

Synthesis typically involves:

  • Step 1 : Formation of the pyrimidoindole core via cyclization of substituted indole derivatives with urea/thiourea under acidic conditions.
  • Step 2 : Introduction of the 4-fluorophenyl group via Friedel-Crafts alkylation or Suzuki coupling .
  • Step 3 : Functionalization with the 2-ethylpiperidinyl-sulfanyl-acetate sidechain using nucleophilic substitution (e.g., thiol-ene reactions) . Critical parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric control to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidoindole core and substituent positions.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., expected [M+H]+ ion).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and validate against reference compounds.
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate pharmacophoric groups .
  • Solubility effects : Optimize DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .

Q. What experimental strategies optimize the compound’s synthesis yield and purity?

Apply Design of Experiments (DoE) principles:

  • Variables : Catalyst loading (e.g., p-toluenesulfonic acid), reaction time, and temperature.
  • Response surface modeling : Identify optimal conditions (e.g., 72% yield at 75°C, 18 hours) .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% purity .

Q. How does the compound interact with biological targets at the molecular level?

Proposed mechanisms include:

  • Kinase inhibition : Molecular docking (e.g., AutoDock Vina) suggests binding to ATP pockets via the pyrimidoindole core.
  • Covalent modification : The sulfanyl group may form disulfide bonds with cysteine residues in enzymes like PKC isotypes .
  • Epigenetic modulation : Fluorophenyl groups may intercalate with DNA G-quadruplex structures, disrupting transcription .

Q. What crystallographic methods validate the compound’s 3D structure?

  • X-ray diffraction : Use SHELX for structure solution and refinement. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å).
  • R-factor < 5% for high-confidence models .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the piperidinyl moiety .

Methodological Guidance

Q. How to design a SAR study for this compound?

  • Core modifications : Synthesize analogs with pyrimidine replaced by pyridine or triazine.
  • Substituent variation : Test 4-fluoro vs. 4-chloro phenyl groups for halogen bonding effects.
  • Linker optimization : Replace sulfanyl with carbonyl or amine groups to assess interaction flexibility .

Q. What computational tools predict the compound’s ADMET properties?

  • SwissADME : Estimate logP (~3.2), bioavailability (Lipinski score: 0), and P-glycoprotein substrate likelihood.
  • MOLPROPERTY (ChemAxon) : Predict metabolic stability (CYP3A4 susceptibility) and plasma protein binding (>90%) .

Tables

Table 1 : Key Synthetic Intermediates and Reaction Conditions

IntermediateReaction StepConditionsYield (%)
Pyrimidoindole coreCyclizationH2SO4, 80°C, 6h58
4-Fluorophenyl adductSuzuki couplingPd(PPh3)4, K2CO3, DMF, 70°C72
Piperidinyl-sulfanyl linkerNucleophilic substitutionK2CO3, THF, rt, 12h65

Table 2 : Comparative Bioactivity of Structural Analogs

Analog (R-group)IC50 (µM, PKCα)Solubility (µg/mL)
4-Fluorophenyl0.1212.5
4-Methoxyphenyl0.4528.3
3-Trifluoromethyl0.088.9

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